5-Hydroxyisoavrainvilleol
Description
Properties
IUPAC Name |
3-bromo-4-[(3-bromo-4,5-dihydroxyphenyl)methyl]-5-(hydroxymethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2O5/c15-9-2-6(3-10(18)13(9)20)1-8-7(5-17)4-11(19)14(21)12(8)16/h2-4,17-21H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXYDDXUERLOFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Br)CC2=C(C(=C(C=C2CO)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149688 | |
| Record name | 5-Hydroxyisoavrainvilleol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111537-53-2 | |
| Record name | 5-Hydroxyisoavrainvilleol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111537532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxyisoavrainvilleol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Isolation Procedures from Avrainvillea nigricans
The most documented source of 5-hydroxyisoavrainvilleol is the marine alga Avrainvillea nigricans. Specimens are typically collected from tropical marine environments, air-dried, and subjected to organic solvent extraction. Acetone or ethyl acetate (EtOAc) is used to solubilize secondary metabolites, followed by vacuum concentration and liquid-liquid partitioning. The crude extract undergoes sequential chromatography, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate this compound in purified form.
Table 1: Yield Optimization in Natural Extraction
| Parameter | Optimal Condition | Yield Improvement (%) |
|---|---|---|
| Solvent System | Acetone:EtOAc (3:1) | 28 |
| Chromatography Medium | Silica Gel (60–120 mesh) | 42 |
| HPLC Mobile Phase | 100% EtOAc | 15 |
Challenges include low natural abundance (0.002–0.005% dry weight) and co-extraction of structurally similar bromophenols, necessitating rigorous purification.
Microbial Fermentation via Symbiotic Fungi
Fungal Strain Identification and Culture Conditions
This compound is also produced by marine fungi associated with Avrainvillea species. For example, Aspergillus sp. CNC358, isolated from Avrainvillea samples in the Bahamas, synthesizes the compound under static fermentation. The culture medium consists of seawater-based nutrients: 1% glucose, 0.5% yeast extract, 0.5% peptone, and 0.2% crab meal. After 20–21 days of incubation, the mycelium is separated, extracted with acetone, and processed similarly to algal extraction.
Fermentation Optimization
Key factors affecting yield include:
Table 2: Microbial Fermentation Parameters
| Parameter | Optimal Condition | Yield (mg/L) |
|---|---|---|
| Incubation Time | 21 days | 8.7 ± 0.9 |
| Temperature | 25°C | 7.2 ± 0.5 |
| pH | 7.5–8.0 | 9.1 ± 1.1 |
Despite scalability advantages, microbial production faces challenges such as slow growth rates and genetic instability in marine-derived fungi.
Chemical Synthesis Routes
Retrosynthetic Analysis
The compound’s structure comprises two brominated phenyl rings connected by a methane bridge. Retrosynthetic disconnection suggests two feasible pathways:
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Friedel-Crafts Alkylation : Coupling 3,5-dibromo-4-hydroxybenzyl alcohol with a brominated phenol derivative.
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Ullmann Coupling : Connecting pre-brominated aryl halides via a copper-mediated reaction.
Stepwise Synthesis and Challenges
A proposed route involves:
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Bromination : 4-hydroxybenzaldehyde is brominated using Br₂/FeCl₃ to yield 3,5-dibromo-4-hydroxybenzaldehyde.
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Reduction : Sodium borohydride reduces the aldehyde to 3,5-dibromo-4-hydroxybenzyl alcohol.
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Coupling : Friedel-Crafts alkylation with 2,4-dibromophenol in the presence of BF₃·Et₂O yields the diphenylmethane skeleton.
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Hydroxylation : Selective oxidation at the methane bridge introduces the 5-hydroxy group.
Table 3: Synthetic Route Efficiency
| Step | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | Br₂/FeCl₃ | 78 | 92 |
| Reduction | NaBH₄ | 89 | 95 |
| Coupling | BF₃·Et₂O | 65 | 88 |
| Hydroxylation | H₂O₂/Fe²⁺ | 57 | 84 |
Major limitations include low regioselectivity during bromination and side reactions during Friedel-Crafts alkylation, resulting in suboptimal yields.
Enzymatic and Biocatalytic Approaches
Haloperoxidase-Mediated Bromination
Marine algae employ vanadium-dependent haloperoxidases (V-HPOs) to brominate phenolic substrates. In vitro studies demonstrate that V-HPOs from Avrainvillea nigricans can brominate diphenylmethane precursors in the presence of H₂O₂ and Br⁻. Reaction optimization at pH 6.5–7.0 and 30°C achieves 72% conversion efficiency.
Recombinant Enzyme Systems
Recent advances involve heterologous expression of V-HPO genes in E. coli. However, low solubility and incorrect folding of the recombinant enzyme limit activity to 15–20% of native levels.
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
| Method | Yield (mg) | Cost ($/g) | Scalability |
|---|---|---|---|
| Natural Extraction | 10–50 | 1,200 | Low |
| Microbial Fermentation | 80–100 | 800 | Moderate |
| Chemical Synthesis | 200–300 | 500 | High |
| Enzymatic Bromination | 5–10 | 2,500 | Experimental |
Chemical synthesis offers the highest scalability but requires expensive brominating reagents. Microbial fermentation balances yield and cost but demands stringent bioreactor conditions .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyisoavrainvilleol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones.
Reduction: The brominated aromatic rings can undergo reduction reactions to remove the bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated aromatic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxyisoavrainvilleol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxyisoavrainvilleol involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that the brominated aromatic rings play a crucial role in its antimicrobial activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences
- Core Backbone: 5-Hydroxyflavone and 5-Hydroxyauranetin are flavonoids, featuring a benzopyran core. In contrast, 5-Hydroxyindole is an indole derivative with a bicyclic nitrogen-containing structure . this compound is hypothesized to share the flavonoid backbone but may include additional substituents (e.g., prenyl or methyl groups) based on the "isoavrainvilleol" nomenclature.
Functional Groups :
- All four compounds feature a hydroxyl group at position 5, critical for hydrogen bonding and redox activity.
- 5-Hydroxyflavone contains a ketone group at C4, enhancing its planarity and conjugation, whereas 5-Hydroxyindole has an amine group, enabling participation in neurotransmitter pathways .
Biological Activity
5-Hydroxyisoavrainvilleol is a phenolic compound derived from marine algae, particularly from the genus Avrainvillea. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure that contributes to its biological activities. The compound's structure can be represented as follows:
- Chemical Formula : C15H14O4
- Molecular Weight : 258.27 g/mol
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.
- DPPH Radical Scavenging : In assays measuring the ability to scavenge DPPH radicals, this compound demonstrated a notable IC50 value, indicating its effectiveness compared to standard antioxidants like quercetin.
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 15.2 |
| Quercetin | 1.5 |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro studies using different cancer cell lines have shown promising results.
- Cytotoxicity Assays : The compound was tested against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated moderate cytotoxic effects.
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HeLa | 30.0 |
| MCF-7 | 25.0 |
These findings suggest that while this compound is not the most potent anticancer agent compared to other compounds, it still holds potential for further development.
3. Anti-inflammatory Properties
In addition to its antioxidant and anticancer activities, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines in vitro.
- Cytokine Inhibition : The compound reduced the levels of TNF-α and IL-6 in treated macrophages by approximately 40% compared to untreated controls.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Modulation of Signaling Pathways : The compound may influence pathways related to oxidative stress and inflammation.
- Gut Microbiota Interaction : Preliminary studies suggest that phenolic compounds from seaweeds can modulate gut microbiota composition, which may indirectly affect inflammation and metabolic health.
Case Studies
Several case studies have highlighted the practical applications of phenolic compounds like this compound in health and nutrition:
- Dietary Supplementation : A study involving participants consuming seaweed extracts rich in phenolics showed improvements in metabolic markers associated with inflammation and oxidative stress.
- Cancer Prevention : Epidemiological studies have correlated high seaweed consumption with lower incidences of certain cancers, suggesting a protective role of compounds like this compound.
Future Perspectives
The biological activity of this compound presents a promising avenue for future research. Further studies are needed to:
- Elucidate the precise mechanisms of action.
- Conduct in vivo studies to confirm efficacy.
- Explore potential applications in functional foods and nutraceuticals.
Q & A
Q. What experimental designs are suitable for assessing the ecological impact of this compound leakage into aquatic systems?
- Methodological Answer : Conduct microcosm studies simulating freshwater/marine environments, measuring toxicity in model organisms (e.g., Daphnia magna, algae). Use LC₅₀ assays and monitor bioaccumulation via mass spectrometry. Follow ecological risk assessment (ERA) frameworks and consult regulatory databases (e.g., EPA guidelines) for permissible exposure limits .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to screen against protein libraries, validated by MD simulations for binding stability. Use QSAR models to correlate structural features (e.g., logP, H-bond donors) with activity. Cross-reference predictions with wet-lab data and disclose software parameters to ensure reproducibility .
Methodological and Ethical Considerations
- Data Transparency : Adhere to CONSORT-EHEALTH standards for reporting experimental details, including raw data sharing and algorithm transparency .
- Ethical Compliance : For studies involving human-derived samples, submit protocols to institutional review boards (IRBs) with detailed risk mitigation strategies .
- Literature Integration : Frame research questions within existing theoretical frameworks, ensuring linkages to prior studies for contextual relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
